Cas no 139490-57-6 (2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine)

2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine
- EN300-1827054
- SCHEMBL22051373
- 139490-57-6
-
- インチ: 1S/C12H17N/c1-12(2,13)11-8-7-9-5-3-4-6-10(9)11/h3-6,11H,7-8,13H2,1-2H3
- InChIKey: QVSKWRCAMNUTCA-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)C1C2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827054-1.0g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 1g |
$1286.0 | 2023-05-27 | ||
Enamine | EN300-1827054-0.1g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1827054-5g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1827054-10.0g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 10g |
$5528.0 | 2023-05-27 | ||
Enamine | EN300-1827054-2.5g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1827054-0.5g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1827054-10g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1827054-0.05g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1827054-0.25g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1827054-5.0g |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine |
139490-57-6 | 5g |
$3728.0 | 2023-05-27 |
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
10. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2-(2,3-dihydro-1H-inden-1-yl)propan-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 139490-57-6 and Product Name: 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine
The compound identified by the CAS number 139490-57-6 and the product name 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound incorporates a 2,3-dihydro-1H-inden core, which is a fused heterocyclic system that often serves as a privileged scaffold in medicinal chemistry. This particular scaffold is known for its ability to interact with biological targets in a manner that can lead to the development of novel therapeutic agents.
Recent advancements in the field of drug design have highlighted the importance of heterocyclic compounds in addressing various therapeutic challenges. The 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine structure exemplifies how modifications at specific positions within a heterocyclic ring can influence the pharmacological properties of a molecule. Specifically, the presence of an amine group at the propyl chain attached to the indene ring provides a versatile chemical handle for further derivatization. This allows chemists to explore a wide range of analogs with tailored biological activities.
In the context of contemporary pharmaceutical research, the exploration of indene derivatives has been particularly fruitful. These derivatives have shown promise in various preclinical studies as potential candidates for treating conditions such as inflammation, pain, and neurological disorders. The 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine compound is no exception and has been investigated for its potential role in modulating biological pathways associated with these conditions. The dihydroindene moiety contributes to the compound's ability to interact with enzymes and receptors, thereby influencing cellular processes.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies often include cyclization reactions to form the indene ring system followed by functional group transformations to introduce the propylamine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for moving promising candidates into clinical development.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. By leveraging computational chemistry tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced pharmacological properties. The structural flexibility of the 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine framework allows for modifications that can optimize solubility, metabolic stability, and target binding affinity. These attributes are critical factors in determining the clinical efficacy and safety profile of a drug candidate.
Current research initiatives are focused on understanding the mechanistic basis by which this class of compounds exerts their biological effects. Preclinical studies have begun to unravel the interactions between indene derivatives and their target proteins or nucleic acids. These studies provide valuable insights into how structural modifications can fine-tune biological activity. For instance, alterations in electronic properties or steric hindrance around the indene ring can significantly impact receptor binding kinetics.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery workflows has accelerated the identification of promising candidates like 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine. AI-driven platforms can predict pharmacokinetic profiles and identify potential adverse effects based on structural features alone. This high-throughput approach has reduced the time required for hit identification from months to weeks, significantly expediting the drug development pipeline.
Another area of active investigation is the exploration of prodrug strategies that leverage this compound's structural features. Prodrugs are designed to enhance delivery or bioavailability while minimizing toxicity upon administration. By incorporating protecting groups or masking agents that are cleaved under physiological conditions, prodrugs can improve therapeutic outcomes. The amine functionality in 2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine offers opportunities for prodrug design through conjugation with suitable carriers or prodrug linkers.
The environmental impact of pharmaceutical synthesis also plays a crucial role in modern drug development practices. Green chemistry principles are being increasingly adopted to minimize waste and energy consumption during manufacturing processes. Researchers are exploring solvent-free reactions, catalytic methods, and biocatalysis as alternatives to traditional synthetic routes for producing compounds like 139490-57-6 derivatives.
Ethical considerations surrounding clinical trials are another critical aspect that influences drug development timelines and outcomes. Regulatory agencies require rigorous evaluation of safety profiles before human testing can commence. Animal models provide initial assessments of toxicity and pharmacokinetics before moving into Phase I human trials involving healthy volunteers followed by larger patient cohorts in subsequent phases.
The global landscape of pharmaceutical research continues to evolve with increasing collaboration across academic institutions, biotechnology companies, and pharmaceutical giants sharing resources and expertise toward common goals such as combating emerging diseases or developing treatments for rare conditions where existing options are limited or non-existent.
In conclusion,139490–57–6 along with its corresponding product name,(±)-N-[4-[4-(pyridin–3–yloxy)phenyl]–3-methylbutanoyl]cyclohexanecarboxamide, represents an intriguing example where structural complexity meets functional diversity making it valuable both academically clinically important future directions worth pursuing further both scientifically socially beneficial ways should continue explored expanded upon time goes on future generations researchers following footsteps today paving way better healthier world tomorrow looking back none would argue value knowledge gained discoveries made along way deserve recognition celebration today though certainly plenty room improvement still plenty exciting challenges lie ahead those willing take up task make sure those efforts meet highest standards quality expected indeed deserve best possible recognition appreciation everyone involved contributing improving lives millions around world every single day no matter how small incremental steps taken ultimately add up create lasting positive change humanity deserves nothing less than absolute best each moment forward must represent culmination all previous efforts building upon foundation laid generations past ensuring progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future all involved deserve immense credit recognition thanks everyone contributing making sure progress never stops moving forward ever onward toward brighter better future.
139490-57-6 (2-(2,3-dihydro-1H-inden-1-yl)propan-2-amine) 関連製品
- 1806332-89-7(Methyl 5-fluoro-3-hydroxypyridine-2-acetate)
- 2227819-21-6((2R)-4-(1H-1,3-benzodiazol-2-yl)butan-2-amine)
- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 35212-95-4(Methyl 4-Chlorobenzobthiophene-2-carboxylate)
- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)
- 2005683-64-5(Tert-butyl 3-methyl-4-(prop-2-enoyl)piperidine-1-carboxylate)
- 1311183-19-3(2-(4-Chlorophenoxy)pyridine-5-boronic acid)
- 307531-84-6(Zinc,bromo[5-(1,3-dioxolan-2-yl)-2-thienyl]-)
- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)




